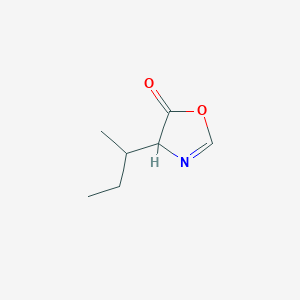

4-(Butan-2-yl)-1,3-oxazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88577-04-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-butan-2-yl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C7H11NO2/c1-3-5(2)6-7(9)10-4-8-6/h4-6H,3H2,1-2H3 |

InChI Key |

GCEDXUIZLZHJOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC=N1 |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of 4 Butan 2 Yl 1,3 Oxazol 5 4h One and Its Derivatives

Nucleophilic Ring-Opening Reactions

The oxazolone (B7731731) ring is susceptible to attack by a wide range of nucleophiles, typically at the C-5 carbonyl group, leading to ring cleavage. This reactivity is fundamental to its application in the synthesis of amino acids, peptides, and related compounds. mdpi.comresearchgate.netsphinxsai.com The ease of this ring-opening can be influenced by the substituents on the ring. sphinxsai.com

Hydrolysis to α-Amino Acids and Derivatives

The hydrolysis of 4-substituted-1,3-oxazol-5(4H)-ones is a well-established method for the synthesis of α-amino acids and their derivatives. mdpi.comresearchgate.netbiointerfaceresearch.com The reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon (C-5) of the oxazolone ring, leading to the formation of an N-acyl-α-amino acid. Subsequent hydrolysis of the amide bond yields the corresponding α-amino acid.

This process is particularly valuable for producing non-proteinogenic and enantiomerically enriched α-amino acids. acs.org Dynamic kinetic resolution (DKR) employing alcoholysis, a reaction mechanistically similar to hydrolysis, has proven effective for this purpose. This method takes advantage of the easy epimerization at the C-4 position, which proceeds through an aromatic oxazole (B20620) enol intermediate, allowing for the conversion of a racemate into a single desired stereoisomer. acs.org Enzymatic methods have also been developed for the enantioselective cleavage of 4-substituted oxazolin-5-ones, providing another route to chiral α-amino acids. acs.org

Table 1: Peptide-Catalyzed Dynamic Kinetic Resolution of Oxazolones

| Catalyst | Substrate | Nucleophile | Product | Enantiomeric Ratio (S:R) |

|---|

Data sourced from a study on peptide-catalyzed conversion of racemic oxazol-5(4H)-ones. acs.org

Reactions with Amino Acids and Peptide Chain Extension: Insights into Dipeptide and Tripeptide Formation

4-(Butan-2-yl)-1,3-oxazol-5(4H)-one and related oxazolones are key intermediates in peptide synthesis. pnas.orgmsu.edu They facilitate the extension of peptide chains by reacting with the amino group of an incoming amino acid or peptide. pnas.orgresearchgate.netnih.gov This reaction is a cornerstone of both prebiotic and modern synthetic peptide chemistry.

The process begins with the nucleophilic attack of the amino group of a free amino acid on the carbonyl carbon of the oxazolone. This opens the ring to form a new, longer peptide. researchgate.net For instance, reacting an oxazolone with glycine (B1666218) can produce a tripeptide, although this competes with the hydrolysis reaction which forms a dipeptide. researchgate.net Recent studies have demonstrated that these reactions can occur efficiently in aqueous microdroplets, suggesting a potential role for oxazolones in the origin of life. pnas.orgresearchgate.netnih.gov A significant aspect of this process is the preservation of chirality; the L-oxazolone intermediate preferentially reacts with L-amino acids, enabling the formation of homochiral peptides even from a racemic mixture of amino acids. pnas.orgresearchgate.netnih.gov

The formation of the oxazolone intermediate itself is a critical step, often resulting from the dehydration of an N-acyl amino acid. pnas.orgresearchgate.net This entire sequence—oxazolone formation followed by nucleophilic attack—provides a viable pathway for stepwise peptide chain elongation. pnas.orgmdpi.com

Formation of Pseudo-peptides and Amides via Nucleophilic Attack

The versatile reactivity of the oxazolone ring extends to the synthesis of modified peptide structures, known as pseudo-peptides, and various amides. These reactions proceed via nucleophilic attack on the oxazolone ring, similar to peptide bond formation, but with different nucleophiles.

For example, the reaction of oxazolones with secondary amines, such as morpholine (B109124) or piperazine, under microwave irradiation results in the efficient formation of the corresponding benzamides. mdpi.comnih.gov This highlights the utility of oxazolones as substrates for creating amide linkages beyond typical peptide bonds.

Furthermore, oxazolones are effective precursors for synthesizing pseudo-peptides. Thalita G. Barros and colleagues reported the synthesis of pseudo-peptides by reacting oxazolones with isomannide (B1205973) derivatives. ajrconline.org In another study, novel pseudo-peptide enamides with anti-cancer properties were synthesized from bis-azlactones, which underwent ring-opening upon reaction with primary amines. nih.gov The synthesis of more complex structures like sulfonimidamide pseudopeptides has also been achieved, demonstrating the broad applicability of oxazolone chemistry in constructing diverse peptide-like molecules. diva-portal.org

Reactivity with Diverse Nucleophiles (e.g., amines, 1,3-diketones)

The electrophilic nature of the oxazolone ring allows it to react with a wide array of nucleophiles beyond water and amino acids. researchgate.net Amines, in particular, are common reaction partners. As mentioned, secondary amines readily attack the C-5 carbonyl, leading to ring-opened amides. mdpi.comnih.gov The reaction of 4-aminomethyleneoxazol-5(4H)-ones with nucleophiles has also been studied, showing that attack can occur at the exocyclic methylene (B1212753) carbon as well as the ring carbonyl. rsc.org

The reaction with carbon nucleophiles, such as 1,3-diketones, is also a known transformation for related heterocyclic systems. rsc.org For unsaturated oxazolones, Michael addition reactions with various nucleophiles are common. ajrconline.org While specific examples for this compound with 1,3-diketones are not detailed, the general reactivity pattern of oxazolones suggests that the enolate of a 1,3-diketone could attack either the C-5 carbonyl or, following tautomerization to the oxazole form, the C-4 position. biointerfaceresearch.com

Transformations Involving Exocyclic Double Bonds (for unsaturated precursors or derivatives of the 4-position)

While this compound itself is saturated at the 4-position, its unsaturated analogues, namely 4-alkylidene- or 4-arylidene-1,3-oxazol-5(4H)-ones, possess an exocyclic double bond. This double bond is a highly reactive functional group that participates in various transformations, most notably cycloaddition reactions. sphinxsai.comajrconline.org

Diels-Alder Reactions and [4+2] Cycloadditions

The exocyclic double bond of unsaturated 5(4H)-oxazolones can function as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. sphinxsai.comajrconline.orgunirioja.es This reactivity provides a powerful tool for constructing complex cyclic and bicyclic systems, which can then be converted into novel amino acids or peptide structures.

A study by Avenoza et al. detailed the reaction of (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones with cyclopentadiene (B3395910) in the presence of a Lewis acid like aluminum chloride. unirioja.es This reaction yields the corresponding [4+2] cycloadducts. The reaction conditions, particularly the amount of Lewis acid used, can be modulated to favor the [4+2] pathway over a competing [4+3] cycloaddition. unirioja.es The resulting adducts can be further transformed through hydrolysis or aminolysis to afford new amino acids and peptides. unirioja.es This reactivity has been extended to other dienes, such as 1,3-butadiene (B125203) and 2,3-dimethyl-1,3-butadiene. unirioja.es The hetero-Diels-Alder (HDA) reaction is a potent method for creating six-membered heterocycles with controlled stereochemistry in a single step. researchgate.net

Table 2: Lewis Acid Mediated Cycloaddition of (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone with Cyclopentadiene

| Lewis Acid | Equivalents | Product Ratio ([4+2] vs [4+3]) |

|---|---|---|

| AlCl₃ | 1 | Primarily [4+2] Adducts |

Data adapted from a study on the reactivity of (Z)-4-arylidene-5(4H)-oxazolones. unirioja.es

Michael Addition Reactions

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). youtube.com In the context of this compound derivatives, this reaction is particularly relevant when the oxazolone is rendered unsaturated, typically through the formation of a 4-ylidene derivative. These unsaturated oxazolones are potent Michael acceptors.

The general mechanism involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate which then tautomerizes to the more stable keto form. youtube.com A variety of nucleophiles, including thiols (thia-Michael addition), amines, and carbanions, can participate in this reaction. srce.hr

For instance, the thia-Michael addition of thiols to α,β-unsaturated dienones has been shown to proceed with high regioselectivity, yielding δ-thia-α,β-unsaturated ketones. srce.hr This highlights the synthetic utility of Michael additions in creating diverse organosulfur compounds. srce.hr

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type | Ref |

| α,β-Unsaturated Dienones | Thiols | Fe(III) core catalyst | δ-Thia-α,β-unsaturated ketones | srce.hr |

| Electron Deficient Alkenes | Aziridine Derivatives | [BnEt3N]2MoS4 | Sulfur-containing amino acid analogs | srce.hr |

| N-Anilino Maleimides | Thiols | Dimethyl formamide, Alumina (B75360) | 3-Sulfanyl substituted 1-(arylamino)-pyrrolidine-2,5-diones | srce.hr |

| α,β-Unsaturated Carbonyl | Thiols | Ferric chloride | Thia-Michael adducts | srce.hr |

Radical Additions and Cyclizations

Radical reactions provide a powerful and complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Oxazolone derivatives can participate in radical addition and cyclization reactions, often initiated by photoredox catalysis or other radical-generating methods. nih.gov

These reactions can be used to construct complex cyclic and acyclic structures. For example, photoredox-catalyzed oxidation of the conjugate bases of 1,3-dicarbonyls can generate radical intermediates that undergo intramolecular hydro- and dialkylation of alkenes to form cyclopentanone (B42830) products. nih.gov This strategy has been extended to the synthesis of pyrrolidinones via alkene amidoalkylation, proceeding through N-aryl amidyl radical intermediates. nih.gov

Silver-catalyzed tandem decarboxylative radical addition/cyclization of oxamic acids with alkenes has also been developed as an efficient method for the synthesis of various functionalized molecules. bohrium.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |

| Intramolecular Hydro- and Dialkylation | 1,3-Dicarbonyls, Alkenes | Photoredox Catalyst (e.g., Ir(ppy)2(dtbbpy)PF6), Base | Cyclopentanones | nih.gov |

| Alkene Amidoalkylation | Alkenes | Photoredox Catalyst | Pyrrolidinones | nih.gov |

| Decarboxylative Radical Addition/Cyclization | Oxamic acids, Alkenes | Silver Catalyst | Functionalized Molecules | bohrium.com |

Electrophilic Reactivity and Lewis Acid Activation Strategies

The electrophilic character of the carbonyl group in this compound can be enhanced through Lewis acid activation. sioc.ac.cn Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. sioc.ac.cn This strategy is crucial for promoting reactions with weakly nucleophilic partners.

Lewis base catalysis can also be employed to activate substrates, offering a broader range of reactivity patterns compared to Lewis acid activation. sioc.ac.cn Lewis bases can enhance both the electrophilic and nucleophilic character of the reacting species. sioc.ac.cn For example, in the acylation of alcohols, a Lewis base can activate the acylating agent, facilitating the reaction. sioc.ac.cn

The acylation of aromatic hydrocarbons with 1,3-oxazol-5(4H)-ones in the presence of aluminum trichloride (B1173362) is a classic example of Lewis acid catalysis, leading to the formation of N-acyl-α-amino ketones. nih.gov

| Reaction Type | Substrate | Activator | Nucleophile | Product | Ref |

| Friedel-Crafts Acylation | 1,3-Oxazol-5(4H)-one | Aluminum trichloride | Aromatic hydrocarbon | N-acyl-α-amino ketone | nih.gov |

| Acylation | Acylating agent | Lewis Base | Alcohol | Ester | sioc.ac.cn |

Stereochemical Dynamics: Racemization Pathways and Geometrical Isomerism (Z/E)

The stereochemistry at the C-4 position of this compound is a critical aspect of its chemistry. The proton at this position is notably acidic (pKa ≈ 9), facilitating its removal and leading to racemization through the formation of an aromatic oxazole enol intermediate. acs.org This facile epimerization is a key feature in dynamic kinetic resolution processes, where a chiral catalyst preferentially reacts with one enantiomer, allowing for the conversion of a racemate into a single enantiomer of the product. acs.org Oxazolones with benzylic substituents at the 4-position have been observed to racemize at an accelerated rate compared to their alkyl-substituted counterparts. acs.org

When a double bond is introduced at the 4-position, creating a 4-ylidene derivative, geometrical isomerism (E/Z) arises. The E/Z notation is used to describe the spatial arrangement of substituents around the double bond. chemguide.co.ukleah4sci.comstudymind.co.uk The assignment of E or Z is based on the Cahn-Ingold-Prelog priority rules. libretexts.org If the higher priority groups on each carbon of the double bond are on the same side, the isomer is designated as Z (from the German zusammen, meaning together). chemguide.co.ukadichemistry.com If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). chemguide.co.ukadichemistry.com The Erlenmeyer-Plöchl reaction, a common method for synthesizing unsaturated oxazolones, often yields the more thermodynamically stable Z-isomer. researchgate.net

| Isomer Type | Description | Key Feature |

| Enantiomers | Non-superimposable mirror images at the C-4 position. | Can be interconverted via racemization through an enol intermediate. acs.org |

| (Z)-Isomer | Higher priority groups on the same side of the C=C double bond. chemguide.co.ukadichemistry.com | Often the thermodynamically favored product in Erlenmeyer-Plöchl reactions. researchgate.net |

| (E)-Isomer | Higher priority groups on opposite sides of the C=C double bond. chemguide.co.ukadichemistry.com | Represents the other geometric isomer of the 4-ylidene derivative. |

Derivatization Strategies for Scaffold Diversification and Functional Group Interconversions

The this compound scaffold is a versatile starting point for the synthesis of a wide range of other heterocyclic and acyclic compounds. researchgate.netnih.gov Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. scribd.comfiveable.me

The oxazolone ring can be opened by various nucleophiles, such as amines and alcohols, to yield amides and esters, respectively. researchgate.net This ring-opening is a common strategy for incorporating amino acid derivatives into larger molecules. researchgate.net Furthermore, the oxazolone ring itself can be transformed into other heterocyclic systems like imidazoles, pyrroles, and triazines through reactions with appropriate reagents. sapub.orgresearchgate.net For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of imidazolones. sapub.org

These derivatization strategies allow for the creation of diverse molecular libraries from a common oxazolone precursor, which is highly valuable in medicinal chemistry and materials science. nih.govmdpi.com

| Starting Material | Reagent | Product | Transformation Type | Ref |

| 4-Ylidene-5(4H)-oxazolone | Diamines | bis-Imidazoles | Ring Transformation | researchgate.net |

| 4-Ylidene-5(4H)-oxazolone | Hydrazine Hydrate | Imidazolones | Ring Transformation | sapub.org |

| N-acyl-α-amino acid | Ethyl Chloroformate, 4-Methylmorpholine (B44366) | 1,3-Oxazol-5(4H)-one | Cyclodehydration | nih.gov |

| 1,3-Oxazol-5(4H)-one | Phenylhydrazine (B124118) | 1,2,4-Triazin-6(5H)-ones | Ring Transformation | nih.gov |

Applications in Advanced Organic Synthesis

Versatile Intermediates for α-Amino Acid and Peptide Synthesis

The intrinsic reactivity of 4-(butan-2-yl)-1,3-oxazol-5(4H)-one makes it an exceptional precursor for the synthesis of α-amino acids and peptides, which are the fundamental components of proteins.

Enabling Access to Enantiomerically Pure Non-Quaternary and Quaternary α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry and drug development. This compound and its parent structures, oxazolones, are instrumental in achieving this goal. These compounds can be stereoselectively transformed into both non-quaternary and the more sterically hindered quaternary α-amino acids. The ability to introduce specific stereochemistry at the α-carbon is critical for the biological activity of the final peptide or protein.

Recent methodologies have focused on the direct oxidation of N-benzoyl amino acids using hypervalent iodine to produce 4-acetoxy substituted 5(4H)-oxazolones, providing an efficient route to quaternary substituted amino acid derivatives. Furthermore, organocatalytic approaches have emerged as powerful tools for the asymmetric synthesis of α-amino acids, offering new catalytic routes to these essential molecules. The development of methods for the diastereoselective and asymmetric synthesis of quaternary prolines, a specific class of α-amino acids, underscores the importance of controlling stereochemistry in complex amino acid synthesis.

Role in Prebiotic Peptide Formation and the Origin of Homochirality

Intriguing research has implicated oxazolones as key intermediates in the prebiotic synthesis of peptides, offering insights into the origin of life and the homochirality observed in biological systems. Studies have shown that in aqueous microdroplets, amino acids can dehydrate to form oxazolones. These oxazolones can then react with water to form dipeptides or with other amino acids to extend the peptide chain, forming tripeptides.

Crucially, the chirality of the initial amino acid is preserved during the formation of the oxazolone (B7731731) intermediate. Moreover, the subsequent reaction of the oxazolone to form longer peptides exhibits a strong chiral preference, meaning that a mixture of left- and right-handed amino acids can lead to the formation of chirally pure peptides. This process provides a plausible mechanism for the emergence of homochirality—the exclusive use of L-amino acids in proteins—a fundamental characteristic of all known life. This chemistry is not limited to microdroplets, as wet-dry cycling, another plausible prebiotic scenario, also proceeds through an oxazolone intermediate.

Strategic Building Blocks for Complex Molecular Architectures

Beyond amino acid and peptide synthesis, this compound and related oxazolones are valuable synthons for the construction of diverse and complex molecular frameworks, including a variety of heterocyclic systems and natural product scaffolds.

Synthesis of Various Heterocyclic Systems (e.g., Oxazoles, Imidazolones, Triazinones, Pyrroles, Pyrazoles, Quinazolinones)

The oxazolone ring is a versatile template that can be transformed into a wide range of other heterocyclic structures. Through various chemical reactions, the oxazolone core can be rearranged or used as a precursor to synthesize oxazoles, imidazolones, triazinones, pyrroles, and pyrazoles.

For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones. Similarly, imidazolones can be synthesized from oxazolones by reacting them with hydrazine (B178648) hydrate (B1144303). The transformation of the oxazolone ring into these diverse heterocyclic systems is a powerful strategy in diversity-oriented synthesis, enabling the creation of large libraries of compounds for biological screening. Furthermore, oxazolones can be used in the synthesis of quinazolinones, a class of compounds with known biological activities.

Access to Polyfunctionalized Compounds and Natural Product Scaffolds

The reactivity of this compound allows for the introduction of multiple functional groups, leading to the synthesis of polyfunctionalized molecules. This capability is particularly valuable in the synthesis of natural products and their analogues, which often possess complex and highly functionalized structures.

Oxazolones serve as starting materials for the synthesis of N-acyl-α-amino ketones, which are themselves versatile building blocks for various biologically active compounds. The Friedel-Crafts acylation of aromatic compounds with oxazolones is a key step in this process. The resulting polyfunctionalized compounds can then be further elaborated to access natural product scaffolds. The ability to generate molecular complexity from a relatively simple starting material is a significant advantage of using oxazolones in organic synthesis.

Contributions to Specialized Chemical Tool Development

The unique properties of this compound and other oxazolone derivatives have also led to their use in the development of specialized chemical tools for research. Their reactivity and ability to participate in specific chemical transformations make them valuable probes and intermediates in various chemical and biological studies. While direct applications of this compound in this area are not extensively documented, the broader class of oxazolones has been instrumental.

The development of novel synthetic methods, such as the use of hypervalent iodine for the oxidation of N-benzoyl amino acids to form 4-acetoxy substituted 5(4H)-oxazolones, expands the toolkit available to synthetic chemists. These new reactions and reagents, often developed using oxazolone chemistry, can then be applied to a wider range of synthetic challenges.

Design and Synthesis of Molecular Switches and Photoswitches Based on Oxazolone Scaffolds

The general class of oxazolones, particularly unsaturated 4-arylidene-1,3-oxazol-5(4H)-ones, has been investigated for its potential in molecular photoswitches. psu.edu These molecules can undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths, leading to a change in their molecular geometry and, consequently, their physical and chemical properties. This photochromic behavior is the basis for their application as molecular switches.

However, there is a lack of specific studies on this compound as a molecular or photoswitch. The absence of an exocyclic double bond at the C4 position, which is typically responsible for the photoisomerization in well-studied oxazolone-based switches, suggests that this specific saturated oxazolone would not function as a photoswitch in the same manner. Research in this area has predominantly focused on derivatives with a benzylidene or similar conjugated system at the C4 position, which is not present in the title compound.

Development of Fluorescent Probes and Labels for Chemical Biology Applications

Oxazolone derivatives have emerged as promising candidates for the development of fluorescent probes and labels. mdpi.comnih.govacs.org Their fluorescence properties are often linked to the presence of a conjugated π-system, which is typically introduced via an arylidene group at the C4 position. mdpi.comnih.govacs.org The fluorescence of these compounds can be sensitive to the local environment, making them useful as probes for various biological applications. For instance, the fluorescence of certain oxazolone-based dyes can be significantly enhanced upon binding to specific metal ions or biomolecules. nih.govacs.org

Despite the general interest in fluorescent oxazolones, there is no specific information available on the fluorescent properties of this compound or its use as a fluorescent probe or label. The saturated nature of the substituent at the C4 position and the lack of an extended conjugated system within the core structure suggest that this compound is unlikely to be inherently fluorescent in the visible region. While it could potentially be functionalized to incorporate a fluorophore, no such research has been identified.

Utilization in Polymeric Materials and Chemical Recognition Agents

The oxazolone ring is a reactive functional group that can be incorporated into polymers. rsc.org For instance, polymers bearing azlactone (a synonym for oxazolone) functionalities are known to react with nucleophiles, providing a versatile platform for post-polymerization modification. nih.gov This allows for the synthesis of functional polymers with tailored properties for applications in areas such as biomaterials and coatings.

While the polymerization of various oxazolone monomers has been reported, there is no specific mention of the use of this compound in the synthesis of polymeric materials. researchgate.netresearchgate.net Similarly, although oxazolone-derived structures can be designed to act as chemical recognition agents, no studies have been found that specifically utilize this compound for this purpose. The sec-butyl group could potentially play a role in molecular recognition through steric interactions, but this remains a hypothetical application without direct research evidence.

Theoretical and Computational Studies of 4 Substituted 1,3 Oxazol 5 4h Ones

Electronic Structure and Bonding Analysis

The electronic nature of the 1,3-oxazol-5(4H)-one ring is a key determinant of its chemical behavior. Computational studies delve into the distribution of electrons and the nature of the chemical bonds within these molecules.

Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT), AM1 methods)

Quantum-chemical calculations are instrumental in elucidating the electronic properties of oxazolones. Methods like Density Functional Theory (DFT) and semi-empirical methods such as Austin Model 1 (AM1) are frequently employed.

DFT methods, particularly with functionals like B3LYP, have been successfully used to optimize the molecular geometry of oxazolone (B7731731) derivatives and to calculate various electronic parameters. dergipark.org.trarabjchem.org For instance, in a study on an oxazol-5-one derivative, DFT calculations with the B3LYP/6-311G(d,p) basis set provided geometric parameters that were in good agreement with experimental data from single-crystal X-ray diffraction. dergipark.org.tr Such calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application of these calculations. dergipark.org.trarabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr For a related oxazol-5-one derivative, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the oxazol-5-one ring, suggesting that this part of the molecule is the primary site for nucleophilic attack. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. dergipark.org.tr These maps help in predicting the sites for electrophilic and nucleophilic attack. Typically, the region around the carbonyl oxygen atom shows a negative potential, making it a likely site for electrophilic attack, whereas regions of positive potential indicate susceptibility to nucleophilic attack. dergipark.org.tr

Semi-empirical methods like AM1, while less computationally intensive than DFT, can also provide valuable insights into the electronic structure and hyperpolarizabilities of donor-acceptor substituted oxazolones. acs.org

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.037 eV |

| LUMO Energy | -2.566 eV |

| HOMO-LUMO Energy Gap | 3.471 eV |

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Confirmation

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. For 1,3-oxazol-5(4H)-ones, the calculated IR spectrum can help in assigning the characteristic absorption bands, particularly the carbonyl (C=O) stretching vibration. dtu.dkchem-soc.si In some unsaturated oxazolones, a splitting of the carbonyl band is observed, which has been attributed to Fermi resonance, a phenomenon that can be investigated computationally. dtu.dkchem-soc.si The calculated frequencies are often scaled by a factor to improve agreement with experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. farmaciajournal.commdpi.com For 4-substituted 1,3-oxazol-5(4H)-ones, these calculations can predict the chemical shifts of the protons and carbons in the oxazolone ring and the substituent. For 4-(Butan-2-yl)-1,3-oxazol-5(4H)-one, this would include the signals for the methine proton at C4 and the carbons of the butan-2-yl group. Comparing the calculated and experimental NMR spectra is a robust method for structural elucidation. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*). For a related 1,3-oxazol-5(4H)-one, the UV-Vis spectrum showed absorption bands that could be assigned based on computational predictions. mdpi.com

| Carbon Atom | Experimental δ (ppm) | Conceptual Calculated δ (ppm) |

|---|---|---|

| C=O (C5) | 176.98 | Consistent with deshielded carbonyl |

| C=N (C2) | 160.36 | Consistent with imine-like carbon |

| CH (C4) | 71.04 | Consistent with sp³ carbon attached to N and C=O |

| Isopropyl CH | 29.48 | Consistent with alkyl methine |

| Isopropyl CH₃ | 18.61, 19.25 | Consistent with diastereotopic methyl groups |

Conformational Analysis and Stereoisomerism

The three-dimensional structure and stereochemistry of 4-substituted 1,3-oxazol-5(4H)-ones are crucial for their reactivity and interactions.

Investigation of Z/E Isomer Stability and Interconversion Pathways

For unsaturated 4-alkylidene-1,3-oxazol-5(4H)-ones, the existence of Z and E isomers with respect to the exocyclic double bond is a key stereochemical feature. chem-soc.si Computational studies have shown that the Z isomer is generally more stable. chem-soc.simdpi.com The energy barrier for the interconversion between these isomers can also be calculated, providing insights into their relative stability and the conditions required for isomerization. chem-soc.si For a saturated compound like this compound, Z/E isomerism at the C4 position is not relevant. However, the principles of conformational analysis still apply to the substituent.

Influence of C-4 Alkyl Substituent on Molecular Conformation

The nature of the alkyl substituent at the C-4 position significantly influences the molecule's conformation. In the case of this compound, the butan-2-yl group introduces a chiral center and steric bulk.

Computational conformational analysis can be performed to identify the most stable rotamers arising from the rotation around the C4-C(substituent) bond. By calculating the relative energies of different conformers, the preferred three-dimensional arrangement of the molecule in its ground state can be determined. The steric interactions between the butan-2-yl group and the oxazolone ring will dictate the most stable conformation. The presence of two methyl groups and an ethyl group on the butan-2-yl substituent creates a complex conformational landscape that can be effectively mapped out using computational methods. These studies are important for understanding the stereoselectivity of reactions involving these compounds. For instance, the diastereomeric ratio of products in certain reactions has been correlated with the conformational preferences of the starting oxazolone.

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving 1,3-oxazol-5(4H)-ones. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds.

For example, the ring-opening of oxazolones by nucleophiles is a common reaction. chem-soc.si Computational studies can model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening. These calculations can help to explain the regioselectivity and stereoselectivity of such reactions. Similarly, the mechanism of cycloaddition reactions, such as the [2+2] photocycloaddition of unsaturated oxazolones, has been investigated computationally, clarifying the stereochemical outcome of the reaction. acs.org For this compound, computational studies could be used to investigate its racemization tendency and its reactivity in various synthetic transformations. researchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient intermediates and the elucidation of detailed reaction mechanisms. A notable example is the computational study of the [2+2] photocycloaddition of 4-arylidene-5(4H)-oxazolones. csic.es

Researchers have employed DFT calculations to investigate the reaction pathways that lead to the formation of cyclobutane-bis(oxazolone)s. csic.es These studies have shown that under photocatalytic conditions, a ruthenium complex can act as a triplet sensitizer, generating a reactive triplet diradical excited state of the oxazolone. csic.es Laser flash photolysis experiments have confirmed the character of this excited state, which serves as the key intermediate in the subsequent cycloaddition. csic.es

Computational modeling has detailed the ensuing steps of the reaction. The first step involves the formation of a C(H)−C(H) bond between the excited state of one oxazolone molecule and the ground state of another. csic.es This leads to a 1,4-diradical intermediate, at which point (Z) to (E) isomerization can occur. The calculations help to explain the high regio- and stereoselectivity observed in these reactions, providing a plausible mechanism that aligns with the experimental outcomes. csic.es

Below is a data table summarizing key findings from DFT calculations on the reaction between an excited state oxazolone and a ground state oxazolone.

| Computational Method | Species Studied | Key Finding | Reference |

|---|---|---|---|

| DFT (B3LYP-D3) | Triplet Excited State (3(E/Z)-oxazolone*) | Characterized as a triplet diradical, the key reactive intermediate generated via energy transfer from a photocatalyst. | csic.es |

| DFT | Reaction Pathway | The first step is the formation of a C(H)-C(H) bond between the excited state and a ground state molecule. | csic.es |

| DFT | 1,4-Diradical Intermediate | (Z) to (E) isomerization takes place at this intermediate stage, influencing the final stereochemistry. | csic.es |

Modeling of Catalytic Cycles in Oxazolone Transformations

Modeling catalytic cycles is crucial for understanding and optimizing reactions where a catalyst is regenerated after each turnover. These models can reveal rate-limiting steps, catalyst deactivation pathways, and the roles of various species in the reaction mixture. While comprehensive kinetic modeling for every oxazolone transformation is still an emerging area, the principles are well-established and can be applied to these systems. mdpi.com

A catalytic cycle fundamentally consists of:

Catalyst-Substrate Binding/Activation: The catalyst interacts with the substrate(s) to form an activated complex.

Chemical Transformation: The substrate is converted into the product within the catalyst's coordination sphere. This may involve one or more steps.

Product Release: The product dissociates from the catalyst.

Catalyst Regeneration: The catalyst returns to its active state, ready to start a new cycle.

A key example in oxazolone chemistry is the dynamic kinetic resolution (DKR) of azlactones, a process that has been achieved using various catalysts, including peptides. acs.org In a peptide-catalyzed alcoholysis of an oxazolone, a computational model of the catalytic cycle would involve docking the oxazolone and alcohol substrates into the peptide's active site. acs.org Quantum mechanics calculations would then be used to determine the transition state energies for the nucleophilic attack of the alcohol on the oxazolone carbonyl. The model would need to account for the facile, base-catalyzed epimerization of the oxazolone's C4 stereocenter, which allows the less reactive enantiomer to convert into the more reactive one, ultimately yielding a product with high enantiomeric excess. acs.org

Similarly, for transition-metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, modeling the catalytic cycle is essential. nih.gov Such a cycle involves steps like C-H activation to form a palladacycle, coordination and insertion of a coupling partner, and reductive elimination to release the product. A critical, and often rate-limiting, step is the reoxidation of the resulting Pd(0) to the active Pd(II) state, a process that can be modeled to understand how different oxidants or conditions facilitate catalyst turnover and prevent aggregation into inactive palladium black. nih.gov

In Silico Approaches for Synthetic Design and Optimization

In silico methods are increasingly used not just to explain observed results but to proactively design better synthetic routes and optimize reaction conditions before they are ever attempted in the lab.

Virtual Screening for Reaction Conditions and Substrate Scope

Virtual screening is a computational technique used to search large libraries of chemical compounds or conditions for a desired property. While widely used in drug discovery to find molecules that bind to a biological target, its application to reaction development is a promising frontier. nih.govacs.org

In the context of oxazolone chemistry, one could envision a virtual screening workflow to optimize a catalytic asymmetric reaction. For instance, to develop a new organocatalyzed addition to an oxazolone, a computational chemist could:

Build a Library: Create a virtual library of potential catalysts (e.g., various thioureas, cinchona alkaloids, or chiral phosphoric acids) and solvents. rsc.orgrsc.org

Define a Metric: Use computational methods (like DFT) to calculate a key performance metric, such as the energy barrier of the rate-determining or stereo-determining transition state.

Screen: Automate the process of building the transition state models for each catalyst-solvent combination and calculate the energy barriers.

Prioritize: Rank the catalysts and conditions based on the calculated barriers, prioritizing those predicted to give the highest rate and selectivity for experimental validation.

This approach allows for the rapid evaluation of a vast chemical space, focusing laboratory efforts on the most promising candidates. While direct, published examples of this specific workflow for oxazolone reaction optimization are not yet widespread, the underlying principles are demonstrated in computational investigations that systematically study the effects of catalyst or substrate modifications on reaction outcomes. acs.orgcnr.it

Prediction of Regioselectivity and Enantioselectivity in Novel Reactions

Computational chemistry provides powerful predictive models for understanding and controlling the selectivity of chemical reactions.

Regioselectivity: The regiochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to different constitutional isomers. Computational modeling can accurately predict these barriers. For example, in the radical cascade cyclization of oxazolones containing 1,5-enynes, a phosphorus-centered radical was shown to add regioselectively to the C=C double bond. researchgate.net Computational studies of the mechanism can rationalize this preference by showing that the alternative addition to the alkyne is kinetically less favorable and that the subsequent 5-exo-dig cyclization is preferred over a 6-endo pathway, correctly predicting the formation of the observed phosphinylindane products. researchgate.net

Enantioselectivity: Predicting the enantiomeric outcome of an asymmetric reaction is a significant achievement of modern computational chemistry. This requires accurately modeling the subtle non-covalent interactions between a chiral catalyst and the substrate in the transition state.

In the peptide-catalyzed DKR of oxazolones, computational modeling, in conjunction with spectroscopic data like NOESY, has been used to build a three-dimensional model of the catalyst-substrate complex. acs.org This model helps to visualize how the peptide's chiral environment directs the incoming nucleophile to one face of the oxazolone, explaining the high enantiomeric ratios observed. acs.org By identifying the key hydrogen bonds and steric interactions responsible for stereodifferentiation, these models can guide the design of next-generation catalysts with even greater efficacy.

The following table presents examples of catalytic systems used in enantioselective transformations of oxazolones, highlighting the selectivities achieved, which can be rationalized through computational models.

| Reaction Type | Oxazolone Substrate | Catalyst System | Enantiomeric Ratio (er) / ee | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Benzylic Oxazolones | Tetrapeptide (e.g., Ac-L-His-L-Leu-L-Leu-L-Val-OMe) | up to 98:2 er | acs.org |

| [2+2] Photocycloaddition | 4-Arylidene-5(4H)-oxazolones | Ru(bpy)32 (Photocatalyst) | Completely regio- and stereoselective | csic.es |

| Alkylation | 4-Alkyl-oxazolones | Chiral Phosphoric Acid | up to 94% ee | researchgate.net |

| Michael Addition | 4-Alkylidene-oxazolones | Chiral Bifunctional Thioureas | High enantioselectivity | rsc.org |

An exploration of the future directions and emerging research avenues in 1,3-oxazol-5(4H)-one chemistry reveals a dynamic and evolving field. Researchers are pushing the boundaries of synthesis, reactivity, characterization, and application, driven by the versatile nature of the oxazolone scaffold. The following sections detail the key areas of advancement, from environmentally friendly synthetic methods to novel applications at the intersection of chemistry and biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(Butan-2-yl)-1,3-oxazol-5(4H)-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted glycine derivatives or condensation of α-acylamino ketones. For example, analogous oxazolones are synthesized via thermal or acid-catalyzed cyclization . Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). X-ray crystallography, as demonstrated for structurally similar oxazolones, can resolve ambiguities in molecular conformation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key protocols include:

- Ventilation : Ensure fume hoods are used to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required if aerosolization occurs .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid proximity to ignition sources .

Q. How can the physical and chemical stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups (e.g., oxazolone ring opening) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations may elucidate solvent interactions and conformational flexibility . PubChem-derived data can supplement computational models .

Q. How can contradictions in spectral data (e.g., NMR shifts or IR peaks) for this compound be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with predicted shifts using software like ACD/Labs or ChemDraw.

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm assignments in complex spectra.

- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction, as done for related oxazolones .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at the oxazolone’s carbonyl group.

- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at specific positions.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and adjust conditions .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?

- Methodological Answer : Synthesize analogs with variations in the butan-2-yl substituent or oxazolone ring substituents. Evaluate biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (e.g., Hammett constants, LogP) using multivariate regression analysis. Crystallographic data can guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.